molecular formula C8H15NO2 B1458892 2-(Oxolan-2-yl)morpholine CAS No. 1384427-35-3

2-(Oxolan-2-yl)morpholine

Cat. No.: B1458892
CAS No.: 1384427-35-3
M. Wt: 157.21 g/mol
InChI Key: CVLNFOCRCHIYQR-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(oxolan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLNFOCRCHIYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while reduction can produce tetrahydrofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-2-yl)morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .

Biological Activity

2-(Oxolan-2-yl)morpholine is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO2C_8H_{15}NO_2. It features a morpholine ring substituted with an oxolane (tetrahydrofuran) moiety, which may influence its interaction with biological targets.

1. Enzyme Interactions

Research indicates that this compound can serve as a probe in biochemical assays, particularly in studying enzyme interactions. Its structure allows it to bind to various enzymes, potentially altering their activity.

2. Antioxidant Properties

Compounds with similar morpholine structures have demonstrated antioxidant capabilities. These properties are essential for mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and cardiovascular disorders .

3. Analgesic and Anti-inflammatory Effects

Morpholine derivatives have been reported to exhibit analgesic and anti-inflammatory activities. For instance, studies on related compounds suggest that they can modulate pain pathways and reduce inflammation, making them candidates for pain management therapies .

4. Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Certain morpholine derivatives have shown effectiveness against various bacterial strains by inhibiting growth through enzyme inhibition mechanisms .

The biological activity of this compound is likely mediated through the following mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: It could interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
  • Antioxidant Mechanism: By scavenging free radicals, it may protect cells from oxidative damage.

Study on Antioxidant Activity

A study assessed the antioxidant properties of morpholine derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) in cell cultures treated with the compound, suggesting its potential for use in oxidative stress-related conditions .

Analgesic Activity Evaluation

In a preclinical trial, morpholine derivatives were tested for analgesic effects using various pain models. The results showed that these compounds significantly reduced pain responses compared to control groups, indicating their potential as analgesics .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Enzyme InteractionsModulation of enzyme activity
Antioxidant PropertiesReduction of oxidative stress
Analgesic EffectsPain relief in animal models
Antimicrobial ActivityInhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxolan-2-yl)morpholine
Reactant of Route 2
2-(Oxolan-2-yl)morpholine

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